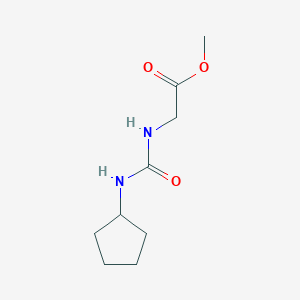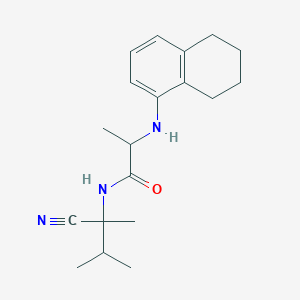
3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as OCPC, is an organic compound that belongs to the family of pyrazole derivatives. OCPC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antineoplastic Activity
The compound has shown promise in the field of oncology, particularly in antineoplastic activity. It represents a new leading skeleton suitable for further study due to its potential to inhibit tumor growth. The structure of the compound allows for interactions with various cellular targets, which may disrupt cancer cell proliferation .
Chemosensor Development
Due to the fluorescent properties of the coumarin moiety, this compound can be utilized in the development of chemosensors. These sensors can detect ions or molecules, making them useful in environmental monitoring and diagnostics .
Anti-inflammatory Applications
The anti-inflammatory properties of coumarin derivatives make them suitable for research into treatments for chronic inflammation-related diseases. This compound, with its specific substitutions, could lead to the development of new anti-inflammatory agents .
Antimicrobial Research
Research into antimicrobial agents is crucial in the fight against drug-resistant bacteria and fungi. The compound’s structure suggests it could be effective in this field, potentially leading to the synthesis of new antibacterial and antifungal medications .
Enzyme Inhibition
Compounds like 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile can act as enzyme inhibitors, targeting cholinesterase and monoamine oxidase. This application is significant in the treatment of neurodegenerative diseases and mental health disorders .
Material Science
The unique properties of this compound could be explored in material science, particularly in creating materials with specific optical properties. Its ability to fluoresce can be harnessed in the development of new materials for electronic and photonic devices .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit antineoplastic activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets and induce changes that lead to their antineoplastic activities .
Result of Action
Similar compounds have been reported to exhibit antineoplastic activities , suggesting that they may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
Propriétés
IUPAC Name |
3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2/c20-11-14-12-22(15-7-2-1-3-8-15)21-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-10,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUIJQUMAWSKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2953877.png)



![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)

![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)






